molecular formula C12H12O4 B8664635 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one

Cat. No.: B8664635
M. Wt: 220.22 g/mol
InChI Key: OWEOZKBRNNMRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one is a chemical compound with the molecular formula C12H12O4 It is a derivative of isobenzofuranone and contains a dioxolane ring

Preparation Methods

The synthesis of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves several steps. One common method includes the reaction of 5-bromo-2-benzofuran-1(3H)-one with a bromo(1,3-dioxolan-2-ylmethyl)zinc solution in the presence of palladium(II) acetate and trit-butyl phosphonium tetrafluoroborate as catalysts. The reaction is carried out in dimethylformamide (DMF) at 85°C for several hours . The product is then purified using techniques such as flash column chromatography and medium pressure liquid chromatography .

Chemical Reactions Analysis

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one can be compared with other isobenzofuranone derivatives and dioxolane-containing compounds. Similar compounds include:

This compound stands out due to its unique combination of the isobenzofuranone and dioxolane moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H12O4/c13-12-10-2-1-8(5-9(10)7-16-12)6-11-14-3-4-15-11/h1-2,5,11H,3-4,6-7H2

InChI Key

OWEOZKBRNNMRCC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2=CC3=C(C=C2)C(=O)OC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-neck 5 L round bottomed flask equipped with a stir bar, firestone valve, thermocouple, condenser and heating mantle was charged with tri-t-butyl phosphonium tetrafluoroborate (500 mg, 1.72 mmol), palladium (II) acetate (250 mg, 1.1 mmol) and 5-bromo-2-benzofuran-1(3H)-one (100 g, 469 mmol). DMF (1.88 L) was added to the flask, and the mixture was degassed three times by alternating vacuum and nitrogen purge. Commercially available bromo(1,3-dioxolan-2-ylmethyl)zinc solution (1.033 L, 516 mmol) was added via canula and the mixture was again degassed three times. The mixture was then heated at 85° C. for 5 h. Analysis by HPLC-MS indicated the reaction was not complete. The mixture was stirred at 85° C. for 5 more h. The mixture was then allowed to return to room temperature for overnight. 2-methylTHF (2 L) and brine were added, and the mixture was stirred for 5 min. The layers were separated and the aqueous layer was extracted again with 2-methylTHF. The organic layers were combined, washed three times with brine (4 L each), dried over MgSO4, filtered, and concentrated. The crude product was purified by flash chromatography (1.5 kg silica cartridge), eluting with 0-20% ethyl acetate in dichloromethane to afford 5-(1,3-dioxolan-2-ylmethyl)-2-benzofuran-1(3H)-one. MS: m/z 221 (M+1)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
1.033 L
Type
reactant
Reaction Step Two
Name
Quantity
1.88 L
Type
solvent
Reaction Step Three

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